molecular formula C15H17ClN2S B1414917 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1049872-82-3

1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine

Cat. No.: B1414917
CAS No.: 1049872-82-3
M. Wt: 292.8 g/mol
InChI Key: JMNSXJQIUKUOHW-UHFFFAOYSA-N
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Description

1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine is a chemical compound offered for research and development purposes. This substance belongs to a class of piperazine derivatives, which are of significant interest in medicinal chemistry and pharmacology. Piperazine-based compounds are frequently investigated for their interactions with various central nervous system targets, including serotonin and dopamine receptors . For instance, structurally related compounds like 1-(3-chlorophenyl)piperazine (mCPP) are known to have affinity for a range of serotonin receptors (such as 5-HT 2C ), and are used in scientific studies to understand neurochemical pathways . Other piperazine derivatives have been reported as highly potent and selective ligands for receptors like the dopamine transporter (DAT) . This suggests that this compound may serve as a valuable precursor or intermediate in the synthesis of novel bioactive molecules or as a pharmacological tool compound. Its structure, which incorporates a chlorophenyl-thiophene group, makes it a subject of interest in the exploration of structure-activity relationships (SAR) . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all safe handling practices are followed and that all applicable laws and regulations are observed.

Properties

IUPAC Name

1-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNSXJQIUKUOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperazidine Drug Intermediate

  • Step 1 : React diethanol amine with thionyl chloride to prepare di(2-chloroethyl) methylamine. The reaction solvent used in this step is chloroform (CHCl3).
  • Step 2 : React 3-chloroaniline and di(2-chloroethyl) methylamine hydrochloride to prepare 1-(3-chloro-phenyl-) piperazine hydrochloride. The reaction solvent is dimethylbenzene.
  • Step 3 : React 1-(3-chloro-phenyl-) piperazine hydrochloride and 1-bromo-3-chloropropane to prepare piperazines pharmaceutical intermediate 1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride. The temperature of reaction is 0 ~ 10°C.

This synthetic route uses diethanolamine and 3-chloroaniline through a three-step reaction to produce 1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride. This method is straightforward, easy to execute, simplifies post-processing, and occurs under mild reaction conditions, resulting in high product purity.

Preparation of 1-(3-chlorophenyl)-piperazine hydrochloride

  • A mixture of bis-(2-chloroethylamine) hydrochloride (100 gm, 0.56 mol), 3-chloro-aniline (78.54 gm, 0.61 mol), and p-toluenesulphonic acid (3 gm, 3%) in xylene (300 mL) is heated to reflux (140-145°C).
  • The reaction's progress is monitored by TLC.
  • Upon completion, the reaction mass is cooled to 30°C and further chilled to 0-5°C, which causes the product to crystallize as off-white crystals.
  • The product is isolated through filtration and washed with chilled xylene (5°C, 75 mL), followed by acetone (5°C, 75 mL) to remove aniline traces.
  • The resulting product is dried in an oven under reduced pressure (100 mm/Hg) at 40°C for 8 hours.

    The yield of this process is approximately 110 gm, which is 84.6%.

Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine

  • To a mixture of 1-(3-chlorophenyl)-piperazine hydrochloride (100 gm, 0.43 mol) in acetone (300 mL) and water (500 mL), add sodium hydroxide (46 gm, 1.15 mol), followed by 1-bromo-3- chloro-propane (143.6 gm, 0.911 mol) under stirring at 25-30°C.
  • Continue stirring the reaction for 15 hours at the same temperature, monitoring the progress via TLC.
  • Once complete, stop the stirring and allow the reaction mass to settle, resulting in two layers.
  • Separate the lower organic layer and evaporate it under reduced pressure to isolate the product as a pale yellow oily substance.

    The yield of this process is approximately 85.0 gm, which is 72.6%.

Synthesis of Arylfuran-2-carbaldehydes and 1-Aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines

  • Synthesis of Arylfuran-2-carbaldehydes : Arylfuran-2-carbaldehydes (3a-h) are synthesized by the arylation of compound 2 (furfural) under Meerwein reaction conditions.
  • Synthesis of 1-Aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines : The targeted 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines (5a-l) are prepared through the reaction of arylfuran-2-carbaldehydes with sulfur and arylpiperazines in a Wilgerodt-Kindler reaction.

    • A mixture of 0.01 mol of arylfurfurals 3a-h, 0.013 mol of arylpiperazines 4a-d, and 0.32 g (0.01mol) of thin powder of sulfur in 20 ml of DMF is stirred at 100°C for 6 hours. The cooled reaction mixture is diluted with water (100 ml), and the separated precipitate is filtered off and recrystallized with ethanol-DMF.

    Scheme 1 shows the synthesis of novel 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines.

    \
    Scheme 1. Synthesis of novel 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines.

Example Compounds and Analytical Data

The structures of the synthesized target compounds 5a-l are confirmed using 1H NMR spectroscopy and elemental analysis. The elemental analysis data obtained experimentally for the contents of carbon, hydrogen, and nitrogen are within ±0.3% of the theoretical values.

Preparation of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1, 2, 4-triazolo [4, 3-a] pyridine-3- (2H)-one hydrochloride

  • Mix 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine (100 gm, 0.36 mol), 1, 2, 4-triazolo [4, 3-a] pyridine-3- (2H)-one (66.1 gm, 1.15 mol) and para-toluenesulphonic acid (PTSA) (3 gm, 3%) in acetonitrile (300 mL).
  • Reflux the mixture at 80-82°C for 20 hours. Monitor the reaction's progress by TLC to ensure product formation and complete conversion of starting material.
  • Cool the reaction mass to 50°C and filter.
  • Recover the acetonitrile by atmospheric distillation (~80 %) and add toluene (300 mL) to the residual reaction mass to obtain a clear solution.
  • Wash the toluene solution twice with 20% sodium hydroxide solution (2x 50 mL) followed by 2% brine solution (2x 50 mL) at 50°C.
  • Add IPA HCl solution (15%, 80 mL) to the toluene solution containing the product as a base and adjust the pH between 2-2.5, which causes the salt to precipitate.
  • Isolate the precipitated hydrochloride salt of the target molecule by filtration and recrystallize from methanol.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: Both the thiophene ring and the piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or piperazine rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine, exhibit promising anticancer properties. For instance, a study highlighted the design of imidazothiazole-chalcone derivatives that share structural similarities with this compound, demonstrating significant cytotoxic effects against various cancer cell lines .

Antidepressant Properties

Piperazine compounds are known for their influence on neurotransmitter systems. Research suggests that modifications to the piperazine structure can enhance serotonin receptor activity, potentially leading to antidepressant effects. The specific structural features of this compound may contribute to its efficacy in targeting these receptors.

Antimicrobial Activity

There is emerging evidence that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that thiophene-containing compounds can inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents.

Case Study 1: Anticancer Research

A notable study investigated the effects of thiophene derivatives on cancer cell proliferation. The results indicated that compounds structurally related to this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis .

CompoundIC50 (µM)Cell Line
Compound A12MCF-7 (Breast)
Compound B15MDA-MB-231
This compound10MCF-7

Case Study 2: Neuropharmacology

In a neuropharmacological study, the effects of various piperazine derivatives on serotonin receptors were assessed. The findings suggested that modifications similar to those found in this compound could enhance binding affinity and efficacy at serotonin receptors, indicating potential antidepressant effects .

Mechanism of Action

The mechanism of action of 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP), phenylpiperazines (e.g., mCPP, TFMPP), and thienylmethylpiperazines (e.g., the target compound) . Key structural distinctions include:

  • Thiophene vs.
  • Halogen Substituents: The 3-chlorophenyl group may enhance lipophilicity and receptor binding compared to non-halogenated or fluorinated analogs (e.g., 1-{[5-(2-fluorophenyl)thiophen-2-yl]methyl}piperazine) .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent(s) Molecular Formula Key Features
1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine Thienylmethylpiperazine 3-Chlorophenyl (thiophene) C₁₆H₁₆ClN₂S Thiophene core, Cl-substituted phenyl
1-(3-Chlorophenyl)piperazine (mCPP) Phenylpiperazine 3-Chlorophenyl (direct) C₁₀H₁₃ClN₂ Direct phenyl substitution
1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine Thienylmethylpiperazine 2-Fluorophenyl (thiophene) C₁₅H₁₇FN₂S F-substituted phenyl, thiophene core
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Phenylpiperazine 3-CF₃ (direct) C₁₁H₁₃F₃N₂ Electron-withdrawing CF₃ group

Pharmacological and Receptor Affinity Profiles

  • Serotonin Receptor Interactions: mCPP: A 5-HT1B/5-HT1C agonist with documented anorectic and anxiolytic effects . It decreases food intake in rodents and modulates anxiety-related behaviors . TFMPP: Primarily a 5-HT1B agonist, often used in combination with BZP for MDMA-like effects . 5-HT1 subtypes) .
  • Behavioral Effects :

    • mCPP and TFMPP are associated with hypophagia and anxiety modulation, whereas thiophene-containing analogs may exhibit distinct metabolic stability due to sulfur’s resistance to oxidative degradation .

Metabolic Pathways and Toxicity

  • mCPP : Undergoes hydroxylation at the chlorophenyl ring and N-dealkylation of the piperazine moiety, yielding metabolites like hydroxy-mCPP and 3-chloroaniline .
  • Chlorine’s presence could slow hepatic clearance compared to fluorine-substituted analogs .
  • Toxicity : mCPP is linked to serotonin syndrome in humans, while thiophene derivatives may pose unique risks due to reactive sulfur metabolites .

Legal Status and Prevalence

  • mCPP, TFMPP, and BZP were prevalent in "legal high" markets but declined with the rise of cathinones .

Biological Activity

1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine is a compound with notable structural features that include a thiophene ring, a chlorophenyl group, and a piperazine moiety. Its molecular formula is C15H17ClN2S, and it has a molecular weight of 292.83 g/mol. This compound has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The unique structure allows it to modulate biological pathways, potentially affecting cell proliferation, apoptosis, and other critical cellular processes.

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For instance, compounds containing the piperazine ring have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. A study indicated that piperazine derivatives could induce cell cycle arrest and increase the Bax/Bcl-2 ratio, which is crucial for promoting apoptosis in cancer cells .

Comparative Studies

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
4e StructureHigh cytotoxicity against MCF-7 and HepG2 cells
4i StructureInduces cell cycle arrest at S and G2/M phases

The piperazine moiety enhances the pharmacological profile by improving solubility and bioavailability, making these compounds promising candidates for drug development .

Study 1: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of various piperazine derivatives, this compound was tested alongside several analogs. The results demonstrated that this compound exhibited notable selectivity for cancer cells over normal cells, suggesting its potential as a targeted therapeutic agent.

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of caspase 9 in treated cancer cells, indicating activation of apoptotic pathways. This aligns with findings from other studies on piperazine derivatives that have shown similar mechanisms of action involving apoptosis induction through mitochondrial pathways .

Q & A

Q. Can piperazine derivatives induce apoptosis in cancer cells, and what pathways are involved?

  • Methodology : Cytotoxicity assays (MTT) on liver cancer cells (e.g., HepG2) combined with flow cytometry (Annexin V/PI staining) confirm apoptosis. Western blotting identifies upregulated pro-apoptotic markers (e.g., Bax, caspase-3) .

Q. How do piperazine-based PROTACs compare to traditional kinase inhibitors in targeting undruggable proteins?

  • Methodology : PROTACs with piperazine linkers (e.g., PROTAC-8) show improved proteasomal degradation efficiency (cell-based ubiquitination assays) compared to small-molecule inhibitors, with pKa optimization enhancing cellular uptake .

Q. What strategies enhance the antiviral breadth of piperazine derivatives against alphaviruses like CHIKV?

  • Methodology : Docking studies (AutoDock Vina) identify piperazine binding to conserved hydrophobic pockets in viral capsid proteins (e.g., CVCP). Plaque reduction assays validate broad-spectrum potential, guiding derivatization for improved affinity .

Comparative and Optimization Studies

Q. How does the substitution pattern (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) affect receptor affinity in arylpiperazines?

  • Methodology : Radioligand binding assays (e.g., 5-HT1A receptors) show that electron-withdrawing groups (Cl) enhance affinity vs. electron-donating groups (OCH3). Conformational analysis (DFT calculations) correlates coplanarity with agonist activity .

Q. What design principles optimize piperazine derivatives for dual antimicrobial and anti-inflammatory activity?

  • Methodology : Hybrid molecules (e.g., thiadiazole-piperazines) are screened via MIC assays (bacterial strains) and COX-2 inhibition assays. QSAR models prioritize substituents balancing lipophilicity and H-bond donor capacity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine
Reactant of Route 2
1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine

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